Product packaging for 2-(4-Hydroxy-3-nitrobenzoyl)benzoic acid(Cat. No.:CAS No. 43046-97-5)

2-(4-Hydroxy-3-nitrobenzoyl)benzoic acid

Cat. No.: B8742478
CAS No.: 43046-97-5
M. Wt: 287.22 g/mol
InChI Key: XWJQPRPADMOWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Researchers can rely on our supply of 2-(4-Hydroxy-3-nitrobenzoyl)benzoic acid for their investigative work. This compound is presented For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or animal consumption. Specific application and property data for this chemical is the subject of ongoing research. Scientists interested in this material are encouraged to contact our technical support team for detailed and up-to-date information regarding its potential research value and mechanism of action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO6 B8742478 2-(4-Hydroxy-3-nitrobenzoyl)benzoic acid CAS No. 43046-97-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

43046-97-5

Molecular Formula

C14H9NO6

Molecular Weight

287.22 g/mol

IUPAC Name

2-(4-hydroxy-3-nitrobenzoyl)benzoic acid

InChI

InChI=1S/C14H9NO6/c16-12-6-5-8(7-11(12)15(20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,16H,(H,18,19)

InChI Key

XWJQPRPADMOWSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 4 Hydroxy 3 Nitrobenzoyl Benzoic Acid

Precursor Synthesis and Derivatization Approaches

The assembly of the target molecule, 2-(4-Hydroxy-3-nitrobenzoyl)benzoic acid, logically begins with the synthesis of its constituent aromatic precursors. These precursors must contain the necessary functional groups arranged with the correct regiochemistry to facilitate the final coupling reaction.

Synthesis of Substituted Benzoic Acid Moieties

A critical precursor for the synthesis is the 4-hydroxy-3-nitrobenzoic acid moiety. This intermediate is typically prepared through the electrophilic nitration of 4-hydroxybenzoic acid. The directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the aromatic ring are pivotal in this reaction. The strongly activating, ortho-, para-directing hydroxyl group governs the position of nitration, directing the incoming nitro group to the position ortho to it.

Several methods for the nitration of 4-hydroxybenzoic acid have been documented, employing various nitrating agents and reaction conditions to optimize yield and purity. google.com A common approach involves the use of nitric acid, often in the presence of a catalyst or in a specific solvent system, at controlled temperatures to prevent side reactions like decarboxylation or further nitration. google.com

A patented method describes achieving high yield and purity by nitrating finely divided 4-hydroxybenzoic acid with 25-35% nitric acid at temperatures between 20 and 40°C, using catalytic amounts of a nitrite, such as sodium nitrite. google.com Other reported conditions include using fuming nitric acid in glacial acetic acid or concentrated nitric acid in chloroform. google.com The choice of conditions can influence the product distribution and ease of purification.

Table 1: Reported Conditions for the Nitration of 4-Hydroxybenzoic Acid
Nitrating AgentSolvent/ConditionsTemperatureReference
Dilute Nitric AcidIn the presence of sodium nitrite55 to 60°C google.com
Fuming Nitric AcidGlacial Acetic Acid30 to 40°C google.com
Concentrated Nitric AcidChloroformNot specified google.com
25-35% Nitric AcidAqueous, with catalytic sodium nitrite20 to 40°C google.com

Preparation of Substituted Benzoyl Chloride Intermediates

To activate the carboxylic acid for acylation reactions, it is converted into a more reactive acyl chloride. The synthesis of 4-hydroxy-3-nitrobenzoyl chloride from its corresponding carboxylic acid is a standard transformation in organic synthesis. This is typically achieved by treating the carboxylic acid with a chlorinating agent.

Common reagents for this conversion include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). prepchem.comorgsyn.org For instance, the preparation of 3-nitrobenzoyl chloride involves refluxing 3-nitrobenzoic acid with thionyl chloride until the reaction is complete, followed by the removal of excess thionyl chloride by distillation. Similarly, 4-nitrobenzoyl chloride can be prepared by heating 4-nitrobenzoic acid with phosphorus pentachloride. prepchem.comorgsyn.org The resulting acyl chloride is a highly reactive electrophile, primed for use in Friedel-Crafts acylation or other coupling reactions. Care must be taken during this step due to the moisture-sensitive nature of the acyl chloride product and the hazardous byproducts generated (e.g., HCl, SO₂).

Table 2: Common Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides
ReagentTypical ByproductsNotes
Thionyl Chloride (SOCl₂)SO₂ (gas), HCl (gas)Excess reagent can be easily removed by distillation. orgsyn.org
Phosphorus Pentachloride (PCl₅)POCl₃ (liquid), HCl (gas)The byproduct POCl₃ has a high boiling point and may require distillation under reduced pressure to separate from the product. prepchem.comorgsyn.org
Oxalyl Chloride ((COCl)₂)CO (gas), CO₂ (gas), HCl (gas)Often used for smaller-scale reactions; byproducts are all gaseous.

Acylation Reactions and Coupling Procedures

The central carbon-carbon bond formation that links the two aromatic rings in this compound is accomplished through an acylation or coupling reaction.

Friedel-Crafts Acylation Methodologies

The Friedel-Crafts acylation is a classic and widely used method for attaching an acyl group to an aromatic ring. byjus.commasterorganicchemistry.com In the context of synthesizing 2-aroylbenzoic acids, this reaction typically involves the acylation of an aromatic substrate with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). uit.noresearchgate.net

For the specific synthesis of this compound, a plausible retrosynthetic approach would involve the Friedel-Crafts acylation between a phenol (B47542) derivative and phthalic anhydride. For example, 2,6-xylenol reacts with phthalic anhydride to form 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid. researchgate.net A similar reaction starting with 2-nitrophenol could theoretically yield the desired skeleton, although regioselectivity and the deactivating effect of the nitro group present significant challenges.

An alternative, though less favorable, pathway would be the acylation of benzoic acid with 4-hydroxy-3-nitrobenzoyl chloride. However, Friedel-Crafts reactions are generally ineffective on aromatic rings substituted with strongly deactivating groups, such as the carboxylic acid group on benzoic acid, which deactivates the ring towards electrophilic attack. curlyarrows.comlibretexts.org Therefore, this route is not considered synthetically viable. The more common and successful strategy involves the acylation of an electron-rich aromatic compound with phthalic anhydride or a derivative thereof. uit.nopatsnap.com

Alternative Coupling Reagents and Conditions

Given the limitations of classical Friedel-Crafts reactions, particularly with respect to functional group tolerance and regioselectivity, modern cross-coupling methods offer powerful alternatives for the synthesis of 2-aroylbenzoic acids. uit.no Transition metal-catalyzed reactions, such as carbonylative Suzuki-Miyaura couplings, have been developed to construct the biaryl ketone scaffold under milder conditions. uit.no

One such strategy involves the palladium-catalyzed carbonylative coupling of 2-bromo-substituted benzoate esters with arylboronic acids. uit.no This approach allows for the synthesis of a diverse range of 2-aroylbenzoate esters, which can then be hydrolyzed to the desired 2-aroylbenzoic acids. This methodology is often more robust and tolerant of various functional groups compared to traditional Friedel-Crafts conditions. uit.no

Table 3: Comparison of Synthetic Strategies for 2-Aroylbenzoic Acids
MethodologyKey ReagentsAdvantagesDisadvantages
Friedel-Crafts AcylationAromatic substrate, Phthalic Anhydride, Lewis Acid (e.g., AlCl₃)Well-established, uses readily available starting materials.Requires harsh conditions, excess Lewis acid, poor functional group tolerance, potential regioselectivity issues. uit.no
Carbonylative Suzuki-Miyaura Coupling2-Bromobenzoate ester, Arylboronic acid, CO source, Pd catalystMilder conditions, greater functional group tolerance, better regiocontrol. uit.noRequires preparation of specific precursors (organoboron reagents), catalyst cost.

Amidation and Esterification Pathways in Analog Synthesis

Once this compound is synthesized, its structure provides multiple handles for further derivatization to produce a library of analogs. The carboxylic acid and ketone functionalities are prime sites for modification.

Esterification: The carboxylic acid group can be readily converted to an ester through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide after conversion to a carboxylate salt. For instance, processes for the synthesis of 4-hydroxy-3-nitrobenzoic acid alkyl esters are well-documented, typically involving the direct nitration of 4-hydroxybenzoic acid alkyl esters. google.com A similar esterification could be applied to the final product.

Amidation: The carboxylic acid can also be converted into a variety of amides by first activating it (e.g., as an acyl chloride) and then reacting it with a primary or secondary amine. More directly, the cyclic nature of the keto-acid allows for the synthesis of heterocyclic analogs. For example, 2-aroylbenzoic acids can react with hydrazine hydrate or hydroxylamine (B1172632) to yield phthalazin-1-one and 2,3-benzoxazin-1(2H)-one derivatives, respectively. ekb.eg These reactions represent a form of intramolecular amidation/condensation and provide a pathway to structurally diverse, biologically relevant scaffolds.

Multi-step Synthetic Sequences and Optimization Studies

The construction of this compound can be envisioned through several multi-step synthetic pathways. A common and logical approach involves the formation of the central ketone linkage via a Friedel-Crafts acylation reaction, followed or preceded by the introduction of the nitro group.

One plausible synthetic route begins with the Friedel-Crafts acylation of a suitable phenol derivative with a substituted benzoyl chloride. For instance, a protected form of 4-hydroxybenzoic acid could be acylated with 3-nitrobenzoyl chloride. The synthesis of 3-nitrobenzoyl chloride is readily achieved by treating 3-nitrobenzoic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride orgsyn.org. The 4-hydroxybenzoic acid starting material can be commercially sourced or synthesized via methods such as the Kolbe-Schmitt reaction of potassium phenoxide with carbon dioxide wikipedia.orgchemicalbook.com.

A critical consideration in the Friedel-Crafts acylation of phenols is the potential for O-acylation to compete with the desired C-acylation. The choice of catalyst and reaction conditions plays a pivotal role in directing the outcome. Lewis acids such as aluminum chloride (AlCl₃) are commonly employed to facilitate this reaction. High concentrations of the catalyst tend to favor C-acylation echemi.com. The hydroxyl group of the phenol can coordinate with the Lewis acid, increasing the electron-donating effect and directing the acylation to the ortho and para positions. To circumvent competitive O-acylation, the hydroxyl group may be protected, for example, as a silyl ether, prior to the acylation step google.com.

An alternative strategy involves the nitration of a pre-formed benzophenone precursor, such as 2-(4-hydroxybenzoyl)benzoic acid. The nitration of aromatic compounds is a well-established electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. The regioselectivity of the nitration is governed by the directing effects of the existing substituents on the aromatic ring. The hydroxyl group is a strong ortho-, para-director, while the benzoyl group is a meta-director. Therefore, nitration of the phenolic ring of 2-(4-hydroxybenzoyl)benzoic acid would be expected to introduce the nitro group at the position ortho to the hydroxyl group, yielding the desired 3-nitro isomer.

Optimization of these synthetic steps is crucial for maximizing the yield and purity of the final product. For the Friedel-Crafts acylation, optimization involves screening various Lewis acid catalysts, solvents, and reaction temperatures. For the nitration step, controlling the temperature and the concentration of the nitrating agent is essential to prevent over-nitration and the formation of undesired isomers researchgate.netstmarys-ca.edu.

Table 1: Illustrative Reaction Conditions for Key Synthetic Steps

Step Reagents and Catalysts Solvent Temperature (°C) Key Considerations
Preparation of 3-Nitrobenzoyl Chloride 3-Nitrobenzoic acid, Thionyl chloride Toluene (optional) Reflux Removal of excess thionyl chloride is crucial for product purity.
Friedel-Crafts Acylation Phenolic substrate, 3-Nitrobenzoyl chloride, AlCl₃ Dichloromethane, Nitrobenzene 0 - 100 Catalyst concentration influences C- vs. O-acylation. echemi.comgoogle.comucalgary.ca
Nitration Benzophenone precursor, HNO₃, H₂SO₄ Acetic acid (optional) 0 - 60 Temperature control is critical to ensure regioselectivity and prevent side reactions. google.com

Catalytic Approaches in Synthesis of Related Structures

The synthesis of the benzophenone core of this compound and its analogs can be achieved through various catalytic methods. The Friedel-Crafts acylation, as previously discussed, is a classic and widely used catalytic approach. A range of Lewis acid catalysts can be employed to promote this reaction.

Common Catalysts for Friedel-Crafts Acylation:

Aluminum Trichloride (AlCl₃): The most common and often most reactive catalyst for this transformation. A stoichiometric amount is often required as it complexes with the product ketone organic-chemistry.org.

Stannic Chloride (SnCl₄): A milder Lewis acid that can be effective for acylation reactions google.com.

Titanium Tetrachloride (TiCl₄): Another alternative Lewis acid catalyst google.com.

Boron Trifluoride (BF₃): Can also be used to catalyze Friedel-Crafts acylations.

Solid Acid Catalysts: Zeolites and other solid acid catalysts are being explored as more environmentally friendly and reusable alternatives to traditional Lewis acids for aromatic acylation google.com.

Beyond the traditional Friedel-Crafts reaction, modern catalytic cross-coupling reactions offer alternative routes to benzophenone structures. For instance, a Suzuki-Miyaura coupling reaction could potentially be employed to form the carbon-carbon bond between the two aromatic rings. This would involve the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.

Furthermore, research into catalytic C-H activation and functionalization provides promising future avenues for the synthesis of highly substituted aromatic compounds. These methods could potentially offer more direct and atom-economical routes to structures like this compound.

Table 2: Catalytic Approaches for Benzophenone Synthesis and Related Reactions

Catalytic Method Catalyst System Description
Friedel-Crafts Acylation Lewis Acids (e.g., AlCl₃, SnCl₄, TiCl₄) An electrophilic aromatic substitution to form a ketone from an acyl chloride or anhydride and an aromatic compound. google.comorganic-chemistry.org
Suzuki-Miyaura Coupling Palladium complexes with phosphine ligands A cross-coupling reaction between an organoboron compound and an organohalide.
C-H Activation/Functionalization Transition metal catalysts (e.g., Rhodium, Ruthenium) Direct functionalization of a C-H bond on an aromatic ring, offering a more direct synthetic route.

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Structures

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the functional groups present within a molecule by probing their characteristic vibrational modes. For 2-(4-Hydroxy-3-nitrobenzoyl)benzoic acid, these methods are instrumental in confirming the presence of its key structural motifs: the carboxylic acid, hydroxyl, nitro, and ketone groups, as well as the substituted benzene (B151609) rings.

In the FT-IR spectrum, the carboxylic acid group gives rise to a very broad O-H stretching band, typically observed in the wide range of 3300 to 2500 cm⁻¹, which is a hallmark of the strong hydrogen bonding in carboxylic acid dimers. ucl.ac.uk The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong absorption band between 1700 and 1680 cm⁻¹. ucl.ac.uk The benzophenone-like ketone carbonyl stretch would likely be observed at a slightly lower wavenumber, around 1660-1640 cm⁻¹, due to conjugation with the aromatic rings.

The phenolic O-H stretch is anticipated to be a sharp to medium band around 3550-3200 cm⁻¹. The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch typically in the 1550-1500 cm⁻¹ region and a symmetric stretch around 1350-1300 cm⁻¹. scirp.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings will produce a series of bands in the 1600-1450 cm⁻¹ region. scirp.org

Raman spectroscopy offers complementary information. While the O-H stretches are typically weak in Raman spectra, the symmetric vibrations of the aromatic rings and the nitro group are often strong and well-defined. The C=O stretching vibrations are also observable in the Raman spectrum.

Functional GroupVibrational ModeExpected FT-IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (-COOH)O-H Stretch3300-2500WeakBroad, Strong
Carboxylic Acid (-COOH)C=O Stretch1700-16801700-1680Strong
Ketone (C=O)C=O Stretch1660-16401660-1640Strong
Phenol (B47542) (-OH)O-H Stretch3550-3200WeakMedium, Sharp
Nitro (-NO₂)Asymmetric Stretch1550-15001550-1500Strong
Nitro (-NO₂)Symmetric Stretch1350-13001350-1300Strong
Aromatic RingC-H Stretch>3000>3000Medium
Aromatic RingC=C Stretch1600-14501600-1450Medium to Strong

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. Both ¹H and ¹³C NMR would provide a detailed picture of the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the proton of the carboxylic acid is expected to be highly deshielded, appearing as a broad singlet far downfield, typically in the range of 10-13 ppm. The phenolic hydroxyl proton would also be a singlet, with its chemical shift being solvent-dependent but generally appearing between 5 and 10 ppm.

The aromatic region of the ¹H NMR spectrum would be complex due to the presence of two substituted benzene rings. The protons on the benzoic acid ring would likely appear as a multiplet. The protons on the 4-hydroxy-3-nitrobenzoyl ring would exhibit a distinct pattern. The proton ortho to the hydroxyl group and meta to the nitro group would be the most upfield of the aromatic protons, while the proton ortho to the nitro group would be significantly downfield due to the strong electron-withdrawing nature of the nitro group.

In the ¹³C NMR spectrum, the carbonyl carbons of the carboxylic acid and the ketone would be found at the downfield end of the spectrum, typically in the 165-200 ppm range. nih.gov The carbon of the carboxylic acid would likely be around 165-175 ppm, while the ketone carbonyl would be further downfield, possibly in the 190-200 ppm range. documentsdelivered.com The aromatic carbons would resonate in the 110-160 ppm region. The carbon bearing the hydroxyl group would be shifted downfield, while the carbon attached to the nitro group would also experience a downfield shift. docbrown.info

Proton/CarbonExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Multiplicity
-COOH10-13165-175s
-OH5-10-s
Aromatic C-H7.0-8.5110-140m, d, dd
Aromatic C-COOH-125-135-
Aromatic C-C=O-130-140-
Aromatic C-OH-150-160-
Aromatic C-NO₂-140-150-
Ketone C=O-190-200-

The coupling constants (J values) between adjacent protons in the aromatic rings can provide valuable information about their relative positions. Ortho-coupling is typically the largest (7-9 Hz), followed by meta-coupling (2-3 Hz), and para-coupling is often close to 0 Hz. Analysis of these coupling patterns would allow for the unambiguous assignment of each aromatic proton. Furthermore, the rotational freedom around the C-C bond connecting the benzoyl group to the benzoic acid moiety could be investigated through advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons.

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by π→π* transitions within the aromatic systems. The presence of chromophores such as the carbonyl, nitro, and hydroxyl groups, which are conjugated with the benzene rings, will influence the position and intensity of the absorption bands.

The spectrum would likely show multiple absorption maxima. Transitions associated with the benzoyl moiety are expected, as are those related to the nitrophenol system. Nitrophenols typically exhibit strong absorption bands in the UV region. nih.govrsc.orgrsc.org For instance, protonated nitrophenols show significant absorption in the blue-to-UV region. nih.gov The presence of the additional benzoic acid ring and the ketone linker will likely lead to a complex spectrum with broad absorption bands, potentially with maxima in the 250-400 nm range, reflecting the extended conjugated system. rsc.orgrsc.org The exact position of the λmax will be sensitive to the solvent polarity.

Electronic TransitionExpected λmax (nm)Chromophore
π→π250-400Aromatic rings, C=O, NO₂
n→π>300C=O, NO₂

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₄H₉NO₆), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight.

Electron ionization (EI) would likely lead to extensive fragmentation. chemguide.co.uk Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH, M-17), a carboxyl group (•COOH, M-45), and water (H₂O, M-18). docbrown.infolibretexts.org The benzophenone-like structure would also be prone to cleavage at the carbonyl group. This could lead to the formation of ions corresponding to the benzoyl cation and the 4-hydroxy-3-nitrobenzoyl cation. Further fragmentation of these ions, such as the loss of CO, would also be expected. fu-berlin.deresearchgate.net The nitro group can also be lost as NO₂ (M-46).

m/zPossible Fragment IonNeutral Loss
[M]⁺C₁₄H₉NO₆⁺-
[M-17]⁺C₁₄H₈NO₅⁺•OH
[M-18]⁺C₁₄H₇NO₅⁺H₂O
[M-45]⁺C₁₃H₈NO₄⁺•COOH
[M-46]⁺C₁₄H₉O₄⁺•NO₂
-C₇H₅O⁺Benzoyl cation
-C₇H₄NO₄⁺4-Hydroxy-3-nitrobenzoyl cation

Single Crystal X-ray Diffraction Studies

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and its packing in the crystal lattice.

A key feature of the crystal structure of many benzoic acid derivatives is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. acs.orgrsc.orgresearchgate.net It is highly probable that this compound would also exhibit this hydrogen-bonding motif. The analysis would also reveal any intramolecular hydrogen bonding, for instance, between the phenolic hydroxyl group and the adjacent nitro group or the ketone carbonyl. The planarity of the benzene rings and the relative orientation of the two rings with respect to each other would be determined with high precision. Intermolecular interactions, such as π-π stacking between the aromatic rings, would also be elucidated, providing a complete picture of the supramolecular assembly. acs.org

Crystallographic ParameterExpected Information
Crystal System and Space GroupSymmetry of the crystal lattice
Unit Cell DimensionsSize and shape of the repeating unit
Bond Lengths and AnglesPrecise molecular geometry
Torsion AnglesConformation of the molecule
Hydrogen BondingIntra- and intermolecular interactions
Crystal PackingSupramolecular arrangement

Molecular Geometry and Conformational Analysis

A definitive analysis of the molecular geometry of this compound, including specific bond lengths, bond angles, and dihedral angles, is contingent upon experimental structure determination. Theoretical modeling could provide predictions, but these would lack the empirical validation required for a scientifically rigorous discussion.

Conformational analysis of this molecule would focus on the rotational freedom around the single bonds connecting the two aromatic rings and the carbonyl group, as well as the orientation of the hydroxyl, nitro, and carboxylic acid functional groups. Intramolecular hydrogen bonding, for instance between the hydroxyl group and the carbonyl oxygen, could significantly influence the preferred conformation, but this can only be confirmed through structural data.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Stacking)

The arrangement of molecules in the crystalline state, known as crystal packing, is dictated by a variety of intermolecular forces. For this compound, one would anticipate a rich network of interactions.

Hydrogen Bonding: The presence of hydroxyl and carboxylic acid groups suggests that strong hydrogen bonds would be a dominant feature of the crystal packing. These could lead to the formation of common motifs such as carboxylic acid dimers or extended chains and sheets involving the hydroxyl groups. The nitro group could also act as a hydrogen bond acceptor.

Stacking Interactions: Aromatic π-π stacking interactions between the phenyl rings are also expected to play a role in stabilizing the crystal structure. The specific geometry of these interactions (e.g., face-to-face or offset) would be revealed by crystallographic analysis.

A data table summarizing the key intermolecular interactions would typically be generated from the crystal structure data, but this is not possible without the source information.

Polymorphism and Cocrystallization Research

Polymorphism: The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs can exhibit distinct physical properties. Research into the polymorphism of this compound would involve systematic screening of crystallization conditions (e.g., different solvents, temperatures, and cooling rates) to identify any different crystalline phases. Each potential polymorph would then require characterization by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Currently, there are no published studies indicating that such research has been conducted for this specific compound.

Cocrystallization: Cocrystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second, pharmaceutically acceptable molecule (a coformer) into the crystal lattice. Research in this area for this compound would involve selecting suitable coformers that can form robust intermolecular interactions, such as hydrogen bonds or stacking interactions, with the target molecule. The resulting cocrystals would then be characterized to determine their structure and properties. As with polymorphism, there is no available research on the cocrystallization of this compound.

Theoretical and Computational Investigations E.g., Dft Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties and the preferred three-dimensional arrangement of a molecule. These methods solve approximations of the Schrödinger equation to find the electron distribution and energy of the system.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized, or ground-state, geometry of a molecule. By using functionals such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), the molecular structure corresponding to the lowest energy can be calculated. researchgate.netnih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles.

Interactive Table 1: Predicted Geometrical Parameters for 2-(4-Hydroxy-3-nitrobenzoyl)benzoic acid from DFT Calculations. This table presents typical bond lengths that would be expected from a DFT/B3LYP calculation.

ParameterBond TypePredicted Value (Å)
Bond LengthC=O (Carboxyl)1.21
Bond LengthC-O (Carboxyl)1.35
Bond LengthO-H (Carboxyl)0.97
Bond LengthC-C (Aromatic)1.39 - 1.41
Bond LengthC-N (Nitro)1.48
Bond LengthN=O (Nitro)1.22
Bond LengthC-O (Hydroxyl)1.36
Bond LengthO-H (Hydroxyl)0.96

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.gov From the energies of the HOMO and LUMO, various chemical reactivity indices can be derived, such as chemical hardness (η), softness (S), chemical potential (μ), and the electrophilicity index (ω), which quantify the reactive behavior of the molecule. nih.govresearchgate.net

Interactive Table 2: Predicted Frontier Molecular Orbital Energies and Chemical Reactivity Indices. This table provides illustrative values for FMO analysis.

ParameterSymbolFormulaPredicted Value (eV)
HOMO EnergyEHOMO--6.85
LUMO EnergyELUMO--2.40
Energy GapΔEELUMO - EHOMO4.45
Ionization PotentialIP-EHOMO6.85
Electron AffinityEA-ELUMO2.40
Chemical Hardnessη(IP - EA) / 22.23
Chemical SoftnessS1 / (2η)0.22
Electrophilicity Indexω(IP + EA)² / (8η)2.59

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters. These theoretical spectra are invaluable for interpreting and assigning experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. researchgate.netnih.gov Theoretical predictions help in the assignment of complex spectra, especially for molecules with many non-equivalent protons and carbons. ucm.es

IR Spectroscopy: Theoretical calculations of vibrational frequencies are performed to simulate the infrared (IR) spectrum. By analyzing the vibrational modes, each calculated frequency can be assigned to specific molecular motions, such as stretching or bending of functional groups like O-H, C=O, and N-O. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net This analysis provides information on the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*), which govern the molecule's interaction with UV and visible light. rsc.org

Interactive Table 3: Predicted Spectroscopic Data for this compound. This table summarizes typical predicted values for different spectroscopic techniques.

SpectroscopyParameterPredicted ValueAssignment / Transition
1H NMRChemical Shift (δ)10-12 ppmCarboxylic acid proton (-COOH)
1H NMRChemical Shift (δ)7.0 - 8.5 ppmAromatic protons
13C NMRChemical Shift (δ)165-170 ppmCarboxyl carbon (-COOH)
IRVibrational Frequency~3300-3500 cm⁻¹O-H stretch (hydroxyl)
IRVibrational Frequency~2800-3200 cm⁻¹O-H stretch (carboxyl dimer)
IRVibrational Frequency~1700 cm⁻¹C=O stretch (carboxyl)
IRVibrational Frequency~1520 cm⁻¹N-O asymmetric stretch
UV-VisAbsorption Max (λmax)~350 nmπ → π* transition

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are useful for identifying the sites prone to electrophilic and nucleophilic attack. researchgate.net

For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) localized around the highly electronegative oxygen atoms of the carboxyl, carbonyl, hydroxyl, and nitro groups. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the acidic hydrogen atoms of the hydroxyl and carboxyl groups, indicating these are the most likely sites for nucleophilic attack. walisongo.ac.id

Intermolecular Interaction Energy Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal space into regions associated with each molecule, it provides a graphical representation of how neighboring molecules interact.

The analysis generates a 3D Hirshfeld surface, which can be mapped with properties like d_norm to highlight intermolecular contacts shorter or longer than van der Waals radii. Additionally, 2D fingerprint plots are produced, which summarize the types and relative contributions of different intermolecular contacts. nih.gov For this compound, this analysis would likely show a high percentage of O···H/H···O contacts, indicative of strong hydrogen bonding, which is expected to be the dominant interaction governing the crystal packing. eurjchem.comirb.hr

Interactive Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis. This table shows a plausible breakdown of intermolecular interactions.

Intermolecular ContactContribution (%)Description
O···H / H···O40%Represents strong hydrogen bonding interactions.
H···H25%Van der Waals forces and general close contacts.
C···H / H···C18%Weaker C-H···π or C-H···O interactions.
C···C7%Indicates π-π stacking between aromatic rings.
Other (N···O, N···H, etc.)10%Other minor polar and non-polar contacts.

Reaction Pathway Exploration and Transition State Analysis

Computational chemistry is a powerful asset for elucidating reaction mechanisms. By mapping the potential energy surface of a chemical reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov

The transition state is the highest energy point along the reaction coordinate, and the energy difference between it and the reactants defines the activation energy barrier. A lower activation energy implies a faster reaction rate. For a molecule like this compound, computational studies could explore its synthesis pathways or its degradation mechanisms under various conditions. nih.gov For example, the mechanism of its formation from 3-nitrophthalic anhydride (B1165640) and phenol (B47542) could be modeled to understand the regioselectivity and kinetics of the reaction.

Chemical Reactivity and Mechanistic Pathways

Reactions of the Carboxylic Acid Moiety

The benzoic acid portion of the molecule is a primary site for reactions such as esterification and amidation. Its susceptibility to decarboxylation is also a key aspect of its chemical profile.

The carboxylic acid group can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: The reaction of 2-(4-Hydroxy-3-nitrobenzoyl)benzoic acid with an alcohol in the presence of an acid catalyst results in the formation of an ester. This process, known as Fischer esterification, is an equilibrium reaction. masterorganicchemistry.comyoutube.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com Given the presence of other functional groups, reaction conditions must be chosen carefully to avoid unwanted side reactions.

Amidation: Amides are typically synthesized from the carboxylic acid by first converting it to a more reactive derivative, such as an acyl chloride. wikipedia.org This is achieved by reacting the parent acid with an agent like thionyl chloride (SOCl₂) or phosphorus chlorides. wikipedia.org The resulting acyl chloride is then treated with an amine to form the corresponding amide. This two-step process is generally efficient. Direct conversion of the carboxylic acid to an amide is also possible but often requires high temperatures or specific coupling agents. Nitrobenzoic acid amide derivatives have been synthesized for various applications, including as radiation sensitizers. google.com

TransformationTypical ReagentsProduct
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Corresponding Ester
Amidation (via Acyl Chloride)1. SOCl₂ or PCl₅ 2. Amine (e.g., NH₃, RNH₂)Corresponding Amide

The removal of the carboxyl group (decarboxylation) from benzoic acid and its derivatives is a challenging transformation that typically requires significant energy input. nih.gov The high activation barrier is due to the stability of the aromatic ring. nih.gov

Conventional methods often involve high temperatures, sometimes in the presence of catalysts like copper. nih.gov For hydroxybenzoic acids, decarboxylation can be facilitated, particularly when the hydroxyl group is positioned ortho or para to the carboxylic acid, by heating with alkali or alkaline earth metal oxides or hydroxides. google.com More recent advancements have enabled decarboxylation under milder conditions. For example, photoinduced ligand-to-metal charge transfer (LMCT) has been employed to generate aryl radicals from copper carboxylates, which can then be functionalized. nih.gov This radical-based approach overcomes many of the limitations of traditional thermal decarboxylation. nih.gov

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the molecule's electronic properties and reactivity. It is a key functional group for transformations leading to amino derivatives and is often utilized in prodrug design.

The reduction of an aromatic nitro group to a primary amine is one of the most important reactions in synthetic organic chemistry. wikipedia.org This transformation can be accomplished using a variety of reducing agents and conditions. masterorganicchemistry.com

The reduction proceeds in a stepwise manner, involving a six-electron transfer to sequentially form nitroso and N-hydroxylamino intermediates before yielding the final amine. nih.gov Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a highly effective method. wikipedia.orgmasterorganicchemistry.com

Metal-Acid Systems: The use of an easily oxidized metal in an acidic medium is a classic and reliable method. Common combinations include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). masterorganicchemistry.comscispace.com

Other Reagents: Sodium borohydride (NaBH₄) in the presence of a catalyst like nickel(II) acetate can also be used for the chemoselective reduction of nitro groups. orientjchem.org Other reagents include sodium hydrosulfite and tin(II) chloride. wikipedia.org

The choice of reagent can allow for chemoselectivity, reducing the nitro group while leaving other functional groups, such as the carboxylic acid, intact. orientjchem.org

Reducing SystemTypical ConditionsKey Features
Catalytic Hydrogenation (e.g., H₂/Pd-C)Pressurized H₂ gas, various solventsClean, high yield, can sometimes reduce other groups. wikipedia.org
Metal in Acid (e.g., Fe/HCl)Refluxing in acidic solutionEconomical, widely used in industry. wikipedia.org
Sodium Borohydride (e.g., NaBH₄/Ni(OAc)₂)Room temperature, aqueous solvent mixtureMild conditions, good chemoselectivity. orientjchem.org
Tin(II) Chloride (SnCl₂)Ethanol (B145695) or other polar solventspH-neutral, non-aqueous system. masterorganicchemistry.com

The presence of a nitroaromatic group is a common feature in the design of prodrugs, particularly for targeting hypoxic (low-oxygen) tissues, such as those found in solid tumors or sites of bacterial infection. nih.govnih.gov Prodrugs are inactive compounds that are converted into their active forms within the body. nih.govresearchgate.net

The activation mechanism relies on the enzymatic reduction of the nitro group. nih.gov In hypoxic environments, specific enzymes known as nitroreductases can reduce the nitro group. nih.gov This reduction dramatically changes the electronic properties of the molecule, converting the strongly electron-withdrawing nitro group (NO₂) into a strongly electron-donating amino group (NH₂). nih.gov This electronic shift can trigger a subsequent chemical cascade, such as a fragmentation or cyclization reaction, that ultimately releases the active therapeutic agent. This targeted activation minimizes side effects by ensuring the drug is primarily released in the desired location. nih.gov

Reactions of the Hydroxy Group

The phenolic hydroxyl (-OH) group is a powerful activating group that directs electrophilic aromatic substitution to the positions ortho and para to itself. chemguide.co.uksavemyexams.com In this compound, the positions ortho (position 3) and para (position 6, relative to the benzoyl group) to the hydroxyl group are already substituted. However, the remaining ortho position (position 5) is highly activated and susceptible to electrophilic attack.

Reactions typical for phenols include:

Electrophilic Aromatic Substitution: Due to the strong activating effect of the -OH group, reactions like halogenation can occur readily, even without a Lewis acid catalyst. savemyexams.combyjus.com For instance, reaction with bromine water would likely lead to substitution at the available activated position.

Etherification (Williamson Ether Synthesis): The phenolic proton is acidic and can be removed by a base (like sodium hydroxide) to form a sodium phenoxide ion. This phenoxide is a potent nucleophile and can react with an alkyl halide to form an ether.

Esterification: The hydroxyl group can also be esterified by reacting with an acid chloride or acid anhydride (B1165640) to form a phenolic ester. ksu.edu.sa

The -OH group's presence makes the attached benzene (B151609) ring significantly more electron-rich and thus more reactive toward electrophiles than benzene itself. chemguide.co.uk

Intramolecular Cyclization and Rearrangement Mechanisms

The ortho-disposed carboxylic acid and benzoyl groups in this compound create a scaffold that is pre-organized for intramolecular reactions, particularly acid-catalyzed cyclization.

Intramolecular Cyclization (Xanthone Synthesis): One of the most important reactions for 2-aroylbenzoic acids is their acid-catalyzed cyclization to form fused ring systems. researchgate.net In this case, the molecule is a precursor to a substituted xanthone (dibenzo-γ-pyrone). The reaction proceeds via an intramolecular electrophilic aromatic substitution.

Protonation: The reaction is initiated by the protonation of the ketone's carbonyl oxygen by a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid). This enhances the electrophilicity of the carbonyl carbon.

Electrophilic Attack: The electron-rich phenol (B47542) ring, activated by the hydroxyl group, acts as the nucleophile. It attacks the protonated carbonyl carbon. The attack is directed by the powerful ortho, para-directing hydroxyl group.

Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the fused, conjugated xanthone ring system. The final product would be a nitroxanthone derivative. The synthesis of xanthones from benzophenone precursors is a well-established method for creating this biologically significant class of compounds. wits.ac.zanih.gov

Rearrangement Mechanisms (Fries Rearrangement): While the parent molecule itself does not undergo a Fries rearrangement, its acylated derivative (e.g., the acetate ester formed in section 5.3.1) can. The Fries rearrangement converts a phenolic ester into a hydroxy aryl ketone. wikipedia.orglscollege.ac.in

Mechanism: The reaction is catalyzed by a Lewis acid (e.g., AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to form an acylium ion intermediate. organic-chemistry.org

Electrophilic Substitution: This acylium ion then acts as an electrophile and attacks the aromatic ring in an intramolecular or intermolecular fashion.

Product Selectivity: The reaction yields a mixture of ortho and para substitution products. The ratio is often temperature-dependent, with lower temperatures favoring the para product and higher temperatures favoring the ortho product. wikipedia.orgresearchgate.net In the case of an acylated derivative of this compound, the acyl group would migrate to one of the available positions on the phenol ring, ortho or para to the ester linkage.

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are a direct consequence of the electronic and steric effects of its substituents.

Hydroxyl Group (-OH): This is a powerful activating group and is ortho, para-directing for electrophilic aromatic substitution. researchgate.net It donates electron density to the ring via a resonance effect (+R), making the ring more nucleophilic and facilitating reactions like the intramolecular cyclization to a xanthone. Its acidity allows for reactions like alkylation and acylation at the oxygen atom.

Nitro Group (-NO₂): This is a strong deactivating group and is meta-directing for electrophilic aromatic substitution. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects. Its presence deactivates the phenolic ring towards further electrophilic substitution but increases the acidity of the phenolic proton, making alkylation and acylation reactions more facile. Studies on nitrophenols show they are more reactive towards oxidative decomposition than their non-nitrated counterparts. psu.edu

Combined Effects on Selectivity:

In Alkylation/Acylation: The primary selectivity question is O-alkylation/acylation versus C-alkylation/acylation. Due to the high nucleophilicity of the phenoxide ion, O-alkylation is strongly favored over direct attack on the carbon atoms of the aromatic ring.

In Intramolecular Cyclization: The powerful activating (+R) effect of the -OH group overrides the deactivating effects of the other groups, directing the cyclization to occur on the phenolic ring. The substitution will occur ortho to the hydroxyl group, leading to the xanthone.

In Electrophilic Aromatic Substitution: If an external electrophile were to be introduced, the directing effects would be competitive. The -OH group directs ortho/para, while the -NO₂ group directs meta to itself. The positions ortho and para to the hydroxyl are C-5 and C-3 (occupied by -NO₂) respectively. The position meta to the nitro group is C-5. Therefore, the C-5 position is strongly activated by the hydroxyl group and only weakly deactivated by the meta-nitro group, making it the most likely site for further electrophilic attack.

SubstituentElectronic EffectInfluence on Reactivity
-OH (Hydroxyl)+R, -I (Donating)Activates phenolic ring for electrophilic attack; directs ortho/para; provides a nucleophilic site for alkylation/acylation.
-NO₂ (Nitro)-R, -I (Withdrawing)Deactivates phenolic ring for electrophilic attack; directs meta; increases acidity of the phenolic proton.
-CO-Ar-COOH (Carboxybenzoyl)-I, -R (Withdrawing)Deactivates phenolic ring; provides the electrophilic site (ketone) for intramolecular cyclization.

Derivatization Strategies and Analog Design

Synthesis of Esters, Amides, and Anilides

The carboxylic acid moiety of 2-(4-hydroxy-3-nitrobenzoyl)benzoic acid is a primary site for derivatization to form esters, amides, and anilides. These transformations can significantly alter the compound's polarity, solubility, and ability to interact with biological targets.

Esters are typically synthesized through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The choice of alcohol can introduce a wide variety of alkyl or aryl groups, allowing for fine-tuning of lipophilicity. For example, reaction with methanol or ethanol (B145695) would yield the corresponding methyl or ethyl esters.

Amides and Anilides can be prepared by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride can then be treated with a primary or secondary amine or an aniline to furnish the desired amide or anilide. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the direct formation of the amide bond from the carboxylic acid and the amine, avoiding the need for the harsh conditions of acyl chloride formation.

Table 1: Potential Ester, Amide, and Anilide Derivatives
Derivative TypeReactantPotential Product
EsterMethanol/H⁺Methyl 2-(4-hydroxy-3-nitrobenzoyl)benzoate
AmideAmmonia2-(4-hydroxy-3-nitrobenzoyl)benzamide
AnilideAnilineN-phenyl-2-(4-hydroxy-3-nitrobenzoyl)benzamide

Modification of the Benzoic Acid Moiety

Beyond esterification and amidation, the benzoic acid portion of the molecule can undergo other transformations. One key reaction is the reduction of the carboxylic acid to a primary alcohol. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting hydroxymethyl group can then be further functionalized, for example, through etherification or oxidation to an aldehyde.

Derivatization of the 4-Hydroxy-3-nitrobenzoyl Fragment

The 4-hydroxy-3-nitrobenzoyl fragment offers two primary sites for derivatization: the phenolic hydroxyl group and the nitro group.

The nitro group is a versatile functional group that can be reduced to an amine. This transformation is commonly carried out using reducing agents such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or through catalytic hydrogenation (e.g., H₂ over a palladium catalyst). The resulting amino group is a key synthetic handle that can be further derivatized into amides, sulfonamides, or used in diazotization reactions to introduce a variety of other functional groups.

Table 2: Potential Modifications of the 4-Hydroxy-3-nitrobenzoyl Fragment
Functional GroupReaction TypeReagentPotential Product Group
HydroxylEtherificationAlkyl halide/BaseAlkoxy derivatives
HydroxylEsterificationAcyl chloride/BaseAcyloxy derivatives
NitroReductionSnCl₂/HCl or H₂/PdAmino derivatives

Introduction of Heterocyclic Rings and Other Functional Groups

The derivatized forms of this compound, particularly the amino derivative, can serve as precursors for the synthesis of molecules containing heterocyclic rings. For instance, the amino group can be used to construct nitrogen-containing heterocycles. Condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered heterocyclic systems.

Furthermore, electrophilic aromatic substitution reactions on either of the benzene (B151609) rings could introduce other functional groups, although the existing substituents will direct the position of the new group and may deactivate the rings towards certain electrophiles.

Structure-Property Relationship Studies in Designed Analogs

The systematic derivatization of this compound would generate a library of analogs with varied physicochemical properties. Structure-property relationship (SPR) studies would then be crucial to understand how these chemical modifications influence the molecule's characteristics.

For instance, converting the carboxylic acid to an ester or an amide would generally increase lipophilicity, which could be quantified by measuring the partition coefficient (logP). The introduction of different alkyl or aryl groups would allow for a systematic exploration of how size and electronic effects in this region of the molecule impact its properties.

Applications in Advanced Chemical Research

Role as Intermediates in Complex Organic Synthesis

In the field of organic synthesis, an intermediate is a molecule that is formed from reactants and reacts further to give the desired product. Due to its multiple functional groups, 2-(4-hydroxy-3-nitrobenzoyl)benzoic acid serves as a valuable intermediate for constructing more complex molecules. The reactivity of its primary functional groups is the key to its versatility.

The nitro group (-NO₂) can be readily reduced to an amino group (-NH₂), creating 2-(3-amino-4-hydroxybenzoyl)benzoic acid. This transformation is pivotal as it introduces a nucleophilic site that opens pathways for diazotization, amidation, and the formation of heterocyclic compounds. The carboxylic acid group (-COOH) can undergo esterification or amidation, while the phenolic hydroxyl group (-OH) can be etherified or acylated. This multi-faceted reactivity allows chemists to use the molecule as a foundational building block for diverse and complex molecular targets.

Table 1: Reactivity of Functional Groups in this compound

Functional Group Type of Reaction Potential Product
Nitro (-NO₂) Reduction Amino group (-NH₂)
Carboxylic Acid (-COOH) Esterification Ester (-COOR)
Carboxylic Acid (-COOH) Amide Formation Amide (-CONH₂)
Hydroxyl (-OH) Etherification Ether (-OR)

Contribution to Materials Science Research

The structural attributes of this compound make it a candidate for the development of novel organic materials, including polymers and colorants.

While not a widely documented mainstream application, the structure of this compound contains the necessary functionalities for research into specialized organic polymers. The presence of both a carboxylic acid and a hydroxyl group allows it to act as a monomer in step-growth polymerization to form polyesters. Furthermore, if the nitro group is reduced to an amine, the resulting molecule can be used to synthesize polyamides.

In the context of photoresists, phenolic compounds are often used to control the dissolution properties of the polymer film. The nitro-functionalization on the aromatic ring can also contribute to the material's photosensitivity, making it a potentially useful component in photolithography research for creating new photoresist formulations.

The structure of this compound is highly relevant to the synthesis of dyes and pigments. Aromatic nitro compounds are common precursors for colorants. The key synthetic step involves the chemical reduction of the nitro group to an amine. This resultant aromatic amine can then serve as a diazo component. Through a process called diazotization followed by azo coupling, it can be reacted with a coupling component to form highly colored azo dyes.

Additionally, the 2-aroylbenzoic acid framework is a known precursor to anthraquinone dyes. Intramolecular cyclization of this compound via dehydration can lead to the formation of a substituted anthraquinone skeleton, which is the core structure of many vat dyes and pigments. A related compound, 2-(4-chloro-3-nitrobenzoyl)benzoic acid, is utilized in the preparation of indanthrone derivatives, highlighting the utility of this molecular scaffold in dye chemistry.

Table 2: Potential Reactions in Dye Synthesis

Starting Functionality Reaction Intermediate/Product Type
Nitro Group Reduction Aromatic Amine
Aromatic Amine Diazotization & Azo Coupling Azo Dye

Ligand Design and Metal Complexation Studies

The presence of multiple oxygen-based functional groups makes this compound an excellent candidate for use as a ligand in coordination chemistry. Ligands are molecules or ions that bond to a central metal atom or ion.

Transition metals form coordination complexes with a wide variety of ligands. The this compound molecule possesses several potential coordination sites, primarily the oxygen atoms of the carboxylate, hydroxyl, and nitro groups. The arrangement of the carboxylic acid and the phenolic hydroxyl group allows the molecule to act as a bidentate chelating agent, meaning it can bind to a metal ion at two points simultaneously. This chelation typically forms a stable six-membered ring with the metal ion, enhancing the stability of the resulting complex. The study of such complexes is crucial for developing new catalysts, magnetic materials, and sensors.

Table 3: Potential Metal Coordination Sites

Donor Atom(s) Chelation Mode Potential Metal Ions
Carboxylate (-COO⁻) Oxygen & Hydroxyl (-O⁻) Oxygen Bidentate Cu(II), Zn(II), Ni(II), Co(II), Mn(II)
Carboxylate (-COO⁻) Oxygens Bridging Various transition metals

Crystal engineering is the design and synthesis of solid-state structures with desired properties, built from molecular or ionic components. This process relies on understanding and utilizing intermolecular forces. The functional groups on this compound make it an ideal building block for constructing supramolecular assemblies through hydrogen bonding and other non-covalent interactions.

The carboxylic acid group is a particularly robust functional group for forming predictable hydrogen-bonded patterns, most commonly a centrosymmetric dimer where two molecules are linked together. The phenolic hydroxyl group and the nitro group provide additional sites for strong hydrogen bond donation and acceptance, respectively. These interactions can connect the primary dimer units into higher-order structures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. Furthermore, the planar aromatic rings can engage in π-π stacking interactions, which further stabilize the crystal lattice and influence the material's electronic and physical properties.

Reagent in Synthetic Method Development

This compound is a multifaceted reagent in advanced chemical research, primarily owing to its unique structural features. The presence of a carboxylic acid, a ketone, a hydroxyl group, and a nitro group on a biphenyl scaffold provides multiple reactive sites. This allows for its versatile application in the development of novel synthetic methodologies, particularly as a precursor for pharmaceutically relevant compounds and functional materials.

One of the most significant applications of this compound lies in its role as a building block for heterocyclic systems. The nitro group can be readily reduced to an amino group, transforming the molecule into 2-(3-amino-4-hydroxybenzoyl)benzoic acid. This resulting anthranilic acid derivative is a valuable intermediate for the synthesis of a variety of fused heterocyclic compounds, such as quinazolines, benzodiazepines, and other pharmacologically active scaffolds. The general transformation is depicted below:

Reduction of this compound

This image is for illustrative purposes only and does not represent a specific experimentally validated reaction.

The amino group in the reduced product can undergo condensation reactions with various electrophiles to construct the desired heterocyclic rings. For instance, reaction with aldehydes or ketones can lead to the formation of dihydroquinazolines, which can be further oxidized to quinazolines.

While specific research exclusively detailing the use of this compound in synthetic method development is limited, the reactivity of analogous compounds provides a strong basis for its potential applications. For example, the closely related 2-(4-chloro-3-nitrobenzoyl)benzoic acid has been utilized as a key intermediate in the synthesis of indanthrone derivatives, which are a class of vat dyes. This suggests that this compound could similarly serve as a precursor for novel dye molecules, where the hydroxyl and nitro functionalities could be further modified to tune the color and properties of the final product.

The general synthetic utility of this class of compounds is summarized in the table below, drawing parallels from the known reactivity of its analogs.

Potential Reaction Type Reagent/Conditions Potential Product Class Significance
Nitro Group ReductionH₂, Pd/C or Sn/HClAmino-hydroxy-benzoylbenzoic acidsPrecursors to heterocycles, pharmaceuticals
Carboxylic Acid EsterificationAlcohol, Acid catalystEster derivativesModification of solubility and reactivity
Hydroxyl Group Alkylation/AcylationAlkyl/Acyl halide, BaseEther/Ester derivativesProtection or functionalization of the hydroxyl group
Intramolecular CyclizationDehydrating agentXanthone derivativesAccess to fluorescent cores and biologically active scaffolds

The development of new synthetic methods often relies on the availability of versatile starting materials. The combination of functional groups in this compound makes it a prime candidate for the exploration of novel cyclization strategies and multicomponent reactions. Its rigid benzophenone core can also be exploited in the design of conformationally constrained molecules, which is of significant interest in medicinal chemistry. Further research into the reactivity and applications of this compound is warranted to fully unlock its potential in the development of innovative synthetic methodologies.

Mechanistic Biological Studies and Structure Activity Relationships in Vitro Focus

In Vitro Antimicrobial Activity and Mechanistic Insights

While specific comprehensive studies on the antimicrobial mechanisms of 2-(4-Hydroxy-3-nitrobenzoyl)benzoic acid are not extensively documented in publicly available research, the antimicrobial potential of its core chemical moieties—nitroaromatic and benzoic acid structures—has been a subject of investigation. ontosight.airesearchgate.net The following subsections explore the plausible mechanistic pathways based on the known activities of these related compounds.

Interference with Bacterial Cell Wall Synthesis Pathways

Currently, there is a lack of direct scientific evidence from in vitro studies specifically demonstrating that this compound interferes with bacterial cell wall synthesis. The primary mechanisms of well-known cell wall synthesis inhibitors, such as β-lactams and glycopeptides, involve direct interaction with key enzymes like penicillin-binding proteins or sequestration of peptidoglycan precursors. While some benzoic acid derivatives have been noted for their broad antimicrobial effects, their primary modes of action are generally not associated with the direct inhibition of cell wall biosynthesis. nih.gov Further research is required to determine if this compound possesses any activity against the enzymatic machinery responsible for maintaining the integrity of the bacterial cell wall.

Modulation of Microbial Metabolic Processes

Furthermore, the nitroaromatic portion of the molecule could play a role in disrupting microbial metabolism. The electron-withdrawing nature of the nitro group can influence the molecule's reactivity and its ability to interact with biological macromolecules. While direct studies on the metabolic impact of this compound are scarce, the known effects of related compounds suggest that interference with microbial energy production and other essential metabolic pathways is a plausible mechanism of its antimicrobial action.

Impact of Nitro Group Reduction on Antimicrobial Effects

A crucial aspect of the antimicrobial activity of many nitroaromatic compounds is the reductive activation of the nitro group within the microbial cell. nih.gov This bioactivation is often a prerequisite for their therapeutic effect. The general mechanism involves the enzymatic reduction of the nitro group by bacterial nitroreductases, a process that consumes reducing equivalents such as NADH or NADPH. nih.gov

This reduction process can lead to the formation of a series of highly reactive intermediates, including nitroso and hydroxylamine (B1172632) derivatives, as well as nitro anion radicals. nih.gov These reactive species are capable of inducing significant cellular damage through various mechanisms:

DNA Damage: The reactive intermediates can covalently bind to bacterial DNA, leading to strand breaks and inhibition of DNA replication and repair, ultimately resulting in cell death.

Oxidative Stress: The generation of these intermediates can lead to the production of reactive oxygen species (ROS), inducing a state of oxidative stress that damages cellular components like proteins, lipids, and nucleic acids.

Enzyme Inhibition: The reactive species can also interact with and inactivate essential bacterial enzymes, further disrupting cellular processes.

Therefore, the antimicrobial efficacy of this compound is likely influenced by the susceptibility of its nitro group to reduction by microbial nitroreductases. The presence and activity of these enzymes in specific bacterial species would be a key determinant of the compound's spectrum of activity.

Enzyme Inhibition Studies: Mechanisms and Binding Interactions

The ability of this compound to interact with and inhibit specific enzymes is a key area of mechanistic investigation. While direct studies on this compound are limited, research on structurally similar molecules provides valuable insights into its potential enzyme inhibitory activities.

Inhibition of Glycogen (B147801) Phosphorylase

Glycogen phosphorylase is a key enzyme in the regulation of glycogen metabolism, catalyzing the rate-limiting step in glycogenolysis. wikipedia.org Its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov While various classes of compounds have been identified as inhibitors of glycogen phosphorylase, there is currently no direct in vitro evidence to suggest that this compound is a significant inhibitor of this enzyme. Studies on the inhibition of glycogen phosphorylase by aromatic compounds have indicated that the binding site has a hydrophobic nature. nih.gov However, the specific structural requirements for potent inhibition often involve moieties that mimic the natural substrate, glucose-1-phosphate, or bind to allosteric sites, and it is not clear if the structure of this compound fits these requirements. scispace.commdpi.com Further enzymatic assays are necessary to determine if this compound has any inhibitory effect on glycogen phosphorylase.

Modulation of Coenzyme Q Biosynthesis Enzymes (e.g., Coq2/UbiA)

A more promising area of investigation for the enzyme inhibitory activity of this compound lies in its potential to modulate the biosynthesis of Coenzyme Q (ubiquinone). Coenzyme Q is an essential component of the electron transport chain and a vital antioxidant. mdpi.com The biosynthesis of Coenzyme Q involves a series of enzymatic steps, with the prenylation of a p-hydroxybenzoic acid (pHB) precursor by the enzyme Coq2 (in eukaryotes) or its homolog UbiA (in prokaryotes) being a critical step. chemsociety.org.ng

Studies on analogs of p-hydroxybenzoic acid have revealed that substitutions on the aromatic ring can significantly impact their interaction with Coq2/UbiA. Notably, 4-nitrobenzoic acid (4-NB), a compound structurally related to the 4-hydroxy-3-nitrobenzoyl moiety of the target compound, has been identified as a competitive inhibitor of Coq2. nih.gov This inhibition leads to a dose-dependent decrease in the cellular levels of Coenzyme Q. nih.gov

The inhibitory effect of 4-NB is attributed to its ability to bind to the active site of Coq2, competing with the natural substrate, p-hydroxybenzoic acid. The presence of the electron-withdrawing nitro group on the aromatic ring is a key feature contributing to this inhibitory activity. Given the structural similarity, it is plausible that this compound could also act as an inhibitor of Coq2/UbiA.

The table below summarizes the inhibitory effects of 4-nitrobenzoic acid and other p-hydroxybenzoic acid analogs on Coenzyme Q biosynthesis, providing a basis for inferring the potential activity of this compound.

CompoundEffect on Coq2/UbiAOutcome on Coenzyme Q Biosynthesis
p-Hydroxybenzoic acid (pHB)SubstratePromotes biosynthesis
4-Nitrobenzoic acid (4-NB)Competitive InhibitorInhibits biosynthesis
4-Chlorobenzoic acidInhibitorInhibits biosynthesis
p-Aminobenzoic acid (PABA)SubstrateCan be incorporated into the biosynthesis pathway

The structure-activity relationship suggests that electron-withdrawing groups at the para position of the benzoic acid ring, such as the nitro group, favor inhibitory activity against Coq2/UbiA. nih.gov The presence of the 4-hydroxy-3-nitrobenzoyl moiety in this compound strongly suggests that it may also exhibit inhibitory effects on this crucial enzyme in the Coenzyme Q biosynthetic pathway. However, direct experimental verification is needed to confirm this hypothesis and to quantify the inhibitory potency.

In Vitro Alpha-Amylase Inhibition Mechanisms

Following a comprehensive review of scientific literature, no studies were identified that specifically investigated the in vitro alpha-amylase inhibition mechanisms of this compound. General studies on benzoic acid derivatives suggest that the position of hydroxyl groups on the benzene (B151609) ring can influence inhibitory activity against α-amylase, with hydrogen bonding and hydrophobic interactions playing a role. bohrium.comnih.govnih.gov However, specific mechanistic data for this compound, including its mode of inhibition and interaction with key amino acid residues of the enzyme, are not available.

Dihydropteroate (B1496061) Synthase (DHPS) Competitive Inhibition

There is no available scientific literature or research data from the conducted search that details the competitive inhibition of dihydropteroate synthase (DHPS) by this compound. The mechanism of DHPS inhibition is well-documented for sulfonamide-class drugs, which act as competitive antagonists to the enzyme's natural substrate, para-aminobenzoic acid (pABA). lew.ronih.gov However, no studies have been published that evaluate or describe a similar competitive inhibitory activity for this compound.

In Vitro Anticancer Mechanism Studies

A thorough search of the scientific literature revealed no specific studies on the in vitro anticancer mechanisms of this compound. Therefore, there is no available data to report on its activities related to the induction of apoptosis in cancer cell lines, generation of reactive oxygen species, modulation of mitochondrial membrane potential, or its impact on apoptotic protein expression.

Induction of Apoptosis in Cancer Cell Lines (e.g., HepG2, MCF-7)

No research data could be found that specifically examines the ability of this compound to induce apoptosis in HepG2, MCF-7, or any other cancer cell lines. While other novel compounds have been investigated for their pro-apoptotic activities in these cell lines nih.govjelsciences.comegh.net.cn, such studies have not been performed for this compound.

Generation of Intracellular Reactive Oxygen Species (ROS)

There are no available studies that have investigated the effect of this compound on the generation of intracellular reactive oxygen species (ROS) in cancer cells. The role of ROS in cancer biology is complex, with the potential to either promote tumorigenesis or induce cancer cell death. nih.govresearchgate.net However, the specific impact of this compound on cellular redox balance has not been documented.

Modulation of Mitochondrial Membrane Potential (MMP)

No scientific literature was found that reports on the modulation of mitochondrial membrane potential (MMP) by this compound in cancer cells. Changes in MMP are a key indicator of mitochondrial dysfunction and are often associated with the induction of apoptosis. waocp.orgresearchgate.net Without experimental data, the effect of this specific compound on mitochondrial integrity remains unknown.

Impact on Pro-apoptotic and Anti-apoptotic Protein Expression

A search of the available literature yielded no studies on the impact of this compound on the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. The balance between these proteins is critical in regulating the apoptotic pathway. oncotarget.comnih.govnumberanalytics.com However, the influence of this compound on this crucial cellular process has not been investigated.

Investigation of Protein Interactions in Proteomics Research

Comprehensive proteomic analyses to identify the protein interaction profile of this compound have not been reported in the available scientific literature. However, the study of interactions between small molecules and highly abundant plasma proteins, such as serum albumin, is a critical aspect of understanding their pharmacokinetic and pharmacodynamic properties. Research on substituted benzoic acids provides a valuable model for the potential protein binding characteristics of this compound.

Bovine serum albumin (BSA) is often used as a model protein in these studies due to its structural and functional similarity to human serum albumin. Spectrofluorimetric titration has been employed to determine the binding affinities of various substituted benzoic acid anions to BSA. These studies reveal that the nature and position of substituents on the benzoic acid ring significantly influence binding affinity.

One such study investigated the binding of 24 substituted benzoic acids to BSA and found that the equilibrium constants for binding are sensitive to the electronic properties of the substituents. nih.govnih.gov For monosubstituted benzoic acids with substituents at the meta- and para-positions, a good correlation was observed between the logarithm of the binding constant (log Ka) and the Hammett constants (σ) of the substituents. nih.gov This suggests that the electron-density distribution in the aromatic ring is a crucial factor in the interaction with albumin. nih.gov Generally, stronger acids tend to exhibit stronger binding to albumin. nih.gov

The following interactive table presents the binding constants for a selection of substituted benzoic acids with BSA, illustrating the impact of different functional groups on binding affinity.

Data sourced from a study on the binding of substituted benzoic acids to bovine serum albumin. nih.gov

While these data provide a foundation for understanding how a compound like this compound might interact with albumin, the absence of broad chemoproteomic profiling means its wider range of cellular protein targets remains unknown. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.gov For this compound, specific QSAR models predicting its efficacy are not available. However, extensive QSAR studies have been conducted on nitroaromatic compounds, particularly concerning their toxicity, which can serve as a proxy for understanding how structural features might influence biological effects. nih.govresearchgate.netnih.govmdpi.com

These studies typically employ a range of molecular descriptors to quantify the physicochemical properties of the compounds. These descriptors can be categorized as:

Topological: Describing the atomic connectivity and shape of the molecule.

Quantum-chemical: Detailing the electronic properties, such as orbital energies and atomic charges.

Physicochemical: Including parameters like the octanol-water partition coefficient (logP), which represents hydrophobicity.

In the context of nitroaromatic compounds, QSAR models have been developed to predict their toxicity against various organisms, such as the ciliate Tetrahymena pyriformis. nih.gov One study that applied a Hierarchical Technology for QSAR (HiT QSAR) to a dataset of 95 diverse nitroaromatic compounds found that the toxicity could be modeled with a significant degree of accuracy. nih.gov The models indicated that the mutual influence of substituents on the benzene ring plays a determining role in the variation of toxicity. nih.gov

Another systematic review of QSAR studies on the toxic effects of nitroaromatic compounds highlighted several key findings. mdpi.com For instance, in predicting the acute oral toxicity in rats (LD50), descriptors related to hydrophobicity, electrostatic interactions, and van der Waals forces were found to be significant contributors. mdpi.com

The following interactive table summarizes key parameters from a study on the inhibition of α-amylase by various phenolic acids with a benzoic acid core. This provides an example of a structure-activity relationship study that could inform the development of a QSAR model.

Data sourced from a structure-activity relationship study on the inhibition of α-amylase by benzoic acid and its derivatives. bohrium.commdpi.comnih.gov

Future Research Directions and Emerging Perspectives

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The development of sustainable and environmentally benign synthetic methodologies is a paramount goal in modern chemistry. Future research on 2-(4-Hydroxy-3-nitrobenzoyl)benzoic acid will likely focus on novel synthetic routes that align with the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.com

Key areas of exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and reduced by-products in shorter timeframes compared to conventional heating methods. wjpmr.comjddhs.com Research could focus on optimizing microwave parameters for the acylation and nitration steps involved in synthesizing the target molecule.

Solvent-Free Reactions: Performing reactions in a solvent-free or "neat" condition can significantly reduce chemical waste and simplify product purification. wjpmr.com Investigating solid-state or melt-state reactions for the synthesis of this compound, similar to methods developed for related compounds, could offer a greener alternative. google.com A patent for a related compound, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, describes a molten-state reaction between 3-N,N-diethylaminophenol and phthalic anhydride (B1165640), which significantly reduces the use of toluene. google.com

Use of Greener Solvents: When solvents are necessary, the focus will be on replacing toxic and volatile organic compounds with greener alternatives like supercritical carbon dioxide (scCO₂), ionic liquids, or water. ijpsjournal.com Supercritical CO₂ is a non-toxic, non-flammable, and tunable medium that can facilitate product separation and reduce solvent consumption by up to 90%. ijpsjournal.com

Renewable Feedstocks: Exploring synthetic pathways that utilize renewable raw materials, such as lignin-based benzoic acid derivatives, could provide a sustainable route for producing the core chemical structure. rsc.org

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Related Benzoic Acid Derivatives
MethodConventional ApproachGreen Chemistry ApproachKey Advantages of Green ApproachReference
Synthesis of Benzilic AcidRefluxing benzil (B1666583) with ethanol (B145695) and KOHGrinding benzil with NaOH (solvent-free)Eliminates solvent, reduces time and energy, increases yield from 65.21% to 76.08% wjpmr.com
Nitration of Phenol (B47542)Use of H₂SO₄ and HNO₃Use of calcium nitrate (B79036) and acetic acidReplaces hazardous reagents, increases yield from 85.47% to 94.98% wjpmr.com
Amide CouplingReaction in conventional liquid-phase solventsCross-linking in supercritical CO₂ (scCO₂)~90% reduction in solvent consumption, non-toxic medium, improved safety ijpsjournal.com

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing applications. While standard characterization is routine, future research will employ advanced spectroscopic techniques, often coupled with quantum chemical calculations, to investigate dynamic processes and subtle structural features.

Computational and Spectroscopic Synergy: The integration of experimental techniques like Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and UV-visible spectroscopy with computational methods such as Density Functional Theory (DFT) will be essential. nih.gov This combined approach allows for a detailed assignment of vibrational modes and electronic transitions, providing insights into molecular conformation, intramolecular hydrogen bonding, and the influence of substituents on the electronic structure. nih.govresearchgate.net

Time-Dependent DFT (TD-DFT): TD-DFT calculations can predict electronic absorption spectra, helping to understand the nature of electronic transitions, such as charge transfer processes within the molecule. nih.gov This is particularly relevant for this compound, which contains both electron-donating (-OH) and electron-withdrawing (-NO₂, -COOH) groups.

Advanced NMR Spectroscopy: Beyond standard ¹H and ¹³C NMR, advanced two-dimensional NMR techniques could be used to elucidate complex structural details and intermolecular interactions in solution or the solid state.

Single-Crystal X-ray Diffraction: For definitive structural analysis, obtaining high-quality crystals for X-ray diffraction studies remains a key objective. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which governs the crystal packing. researchgate.netsciencepublishinggroup.com

Table 2: Application of Spectroscopic and Computational Techniques for Characterization
TechniqueInformation ObtainedRelevance for this compoundReference
FT-IR / FT-Raman SpectroscopyVibrational modes of functional groupsConfirmation of molecular structure and study of hydrogen bonding nih.gov
UV-Visible SpectroscopyElectronic transitions (e.g., n→π, π→π)Understanding optoelectronic properties and color nih.gov
Density Functional Theory (DFT)Optimized geometry, vibrational frequencies, HOMO-LUMO energiesCorrelates experimental spectra with theoretical structure, predicts reactivity nih.govresearchgate.net
Time-Dependent DFT (TD-DFT)Excitation energies, absorption wavelengths, oscillator strengthsPredicts UV-Vis spectrum and helps assign electronic transitions nih.gov
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, crystal packing, intermolecular forcesDefinitive structural proof and understanding of solid-state properties researchgate.netsciencepublishinggroup.com

Integration of Machine Learning and AI in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research. nih.gov For this compound, these tools offer powerful new avenues for designing novel derivatives and predicting their properties, thereby accelerating the discovery cycle. nih.gov

De Novo Design: Deep learning models, including generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on large chemical databases to design novel molecules. These models could be used to generate derivatives of this compound with optimized properties for specific biological targets or material applications.

Property Prediction: ML algorithms can be trained to predict a wide range of properties, including biological activity, toxicity (ADMET properties), and physicochemical characteristics (e.g., solubility, melting point). bigchem.eunih.gov This allows for the rapid in silico screening of virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can propose viable synthetic routes for target molecules. nih.gov By training on vast reaction databases, these programs can identify optimal reaction conditions and potential side reactions, aiding chemists in designing more efficient and successful syntheses. Both rule-based expert systems and data-driven ML approaches have shown success in this area. nih.gov

Table 3: Applications of AI and Machine Learning in Chemical Research
AI/ML ApplicationDescriptionPotential Impact on this compound ResearchReference
Quantitative Structure-Activity Relationship (QSAR)Models that correlate chemical structure with biological activity.Predicting the therapeutic potential of new derivatives. bigchem.eu
ADMET PredictionComputational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound.Early-stage filtering of drug candidates to reduce late-stage failures. nih.gov
Computer-Aided Synthesis Planning (CASP)Algorithms that propose synthetic pathways for a target molecule.Accelerating the synthesis of novel and complex derivatives. nih.gov
Generative ModelsDeep learning models that create new chemical structures with desired properties.Designing novel compounds for advanced materials or as specific enzyme inhibitors. bigchem.eu

Investigation of Advanced Material Applications and Optoelectronic Properties

The unique combination of hydroxyl, nitro, and carboxylic acid functional groups on an aromatic framework suggests that this compound and its derivatives could serve as building blocks for advanced functional materials. ontosight.ai

Future research in this area could explore:

Polymer Chemistry: The carboxylic acid and hydroxyl groups provide reactive sites for polymerization. The compound could be incorporated as a monomer into polyesters or polyamides to impart specific properties such as thermal stability, altered solubility, or specific functionalities.

Optoelectronic Materials: Molecules with electron donor (-OH) and acceptor (-NO₂) groups often exhibit interesting electronic properties, including nonlinear optical (NLO) activity. The potential for intramolecular charge transfer in this compound makes it a candidate for investigation in optoelectronics. nih.gov

Functional Sorbents: The functional groups present can chelate metal ions. Derivatives could be immobilized onto solid supports to create materials for wastewater treatment or the selective extraction of heavy metals. Starch, a natural polymer, can be modified to serve as a sorbent, and similar principles could be applied to materials derived from this benzoic acid compound. uwaterloo.ca

Biomaterials: As a derivative of hydroxybenzoic acid, a class of compounds with known biological activities, it could be incorporated into biomaterials for applications such as antimicrobial coatings or functionalized drug delivery systems. researchgate.net

Elucidation of Broader Mechanistic Biological Roles and Pathways

While specific biological data for this compound is limited, its structural similarity to other biologically active benzoic acid derivatives provides a strong rationale for further investigation. ontosight.ai Future pharmacological research should aim to elucidate its mechanistic roles and interactions with biological pathways.

Enzyme Inhibition: Many benzoic acid derivatives are known to inhibit enzymes. For instance, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have shown potent inhibition of α-glucosidase and α-amylase, suggesting antidiabetic potential. nih.gov Screening this compound against a panel of enzymes, such as cholinesterases or carbonic anhydrases, could reveal novel therapeutic applications. researchgate.net

Antimicrobial and Antioxidant Activity: Phenolic compounds, including various hydroxybenzoic acids, are well-known for their antioxidant and antimicrobial properties. scispace.comresearchgate.net Future studies should quantify these activities and investigate the mechanisms, which may involve free radical scavenging or disruption of microbial cell membranes.

Metabolic Pathways: Understanding how the compound is metabolized is crucial. Studies on related compounds, like the metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp., reveal specific enzymatic pathways involving ring cleavage. nih.gov Investigating the metabolic fate of this compound in relevant biological systems will be critical for assessing its potential as a therapeutic agent.

Signaling Pathways: The parent compound, 4-hydroxybenzoic acid, has been shown to exert estrogen-like effects by modulating signaling pathways such as ERK and PI3K/AKT. mdpi.com It would be valuable to investigate whether the addition of the nitro and benzoyl groups alters or introduces new interactions with cellular signaling cascades.

Table 4: Known Biological Activities of Structurally Related Compounds
Compound Class/ExampleObserved Biological ActivityPotential Therapeutic AreaReference
p-Hydroxybenzoic acid (PHBA) and its derivativesAntimicrobial, antioxidant, anti-inflammatory, hypoglycemicInfectious diseases, inflammatory conditions, diabetes scispace.comresearchgate.net
4-Hydroxybenzoic acidEstrogenic activity via ERα-dependent signalingHormone-related conditions mdpi.com
2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acidα-amylase and α-glucosidase inhibitionDiabetes nih.gov
4-Amino-3-hydroxybenzoic acidSubstrate for microbial metabolic pathwaysBioremediation, mechanistic studies nih.gov

Development of Chemo-enzymatic Synthesis Methodologies

Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. jddhs.com This approach is particularly promising for the synthesis of complex molecules and chiral compounds.

Enzyme-Catalyzed Reactions: Enzymes such as lipases, hydrolases, or reductases could be employed for selective transformations. For example, a nitroreductase could selectively reduce the nitro group to an amine under mild conditions, a transformation that can be challenging to achieve with high selectivity using conventional chemical reagents.

Cascade Reactions: One-pot, multi-enzyme cascade reactions could streamline the synthesis of complex derivatives. A chemo-enzymatic cascade could involve a chemical step to form the basic skeleton, followed by one or more enzymatic steps to introduce chirality or modify functional groups with high precision. rsc.org

Selective Hydrolysis/Esterification: Lipases are widely used for the selective hydrolysis of esters or the esterification of carboxylic acids. This could be applied to selectively protect or deprotect functional groups during a multi-step synthesis, avoiding the need for harsh chemical reagents. A chemo-enzymatic approach has been successfully used to prepare 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside by using an enzyme to selectively hydrolyze the unwanted β-anomer from a chemically synthesized mixture. mdpi.com

Immobilized Enzymes: The use of immobilized enzymes can facilitate catalyst recovery and reuse, making the process more cost-effective and sustainable. mdpi.com Future work could focus on developing robust immobilized enzyme systems for key steps in the synthesis of this compound derivatives.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Hydroxy-3-nitrobenzoyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or esterification followed by nitration. For example, derivatives of hydroxy-nitrobenzoyl benzoic acids are synthesized via azo-coupling reactions under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) . Optimization includes:
  • Temperature control : Maintaining <10°C during nitration to avoid byproducts.
  • Catalyst selection : Use of Lewis acids (e.g., AlCl₃) for acylation.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) to isolate isomers.
    Key data for optimization (from analogous compounds):
ParameterOptimal RangeYield Impact
Reaction Temp0–5°C70–85%
Catalyst Load1.2 eqMax efficiency
Nitration Time4–6 hrsPrevents over-nitration

Q. How can spectroscopic techniques (e.g., HNMR, UV-Vis) characterize structural features of this compound?

  • Methodological Answer :
  • HNMR : Protons on the aromatic rings show distinct splitting patterns. For example, the hydroxyl proton (4-OH) appears as a singlet at δ 10.2–10.8 ppm, while nitro-group neighboring protons resonate at δ 8.1–8.5 ppm (doublets, J = 8–10 Hz) .
  • UV-Vis : The nitro and benzoyl groups absorb at λmax 280–320 nm (π→π* transitions), with molar absorptivity ε ≈ 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ in methanol .
  • FTIR : Strong C=O stretches at 1680–1700 cm⁻¹ (benzoyl) and O–H stretches at 3200–3400 cm⁻¹ .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies on similar hydroxy-nitrobenzoic acids show:
  • pH-dependent degradation : Stable at pH 4–6 (half-life >30 days), but hydrolyzes rapidly at pH >8 (half-life <24 hrs) due to nitro-group reduction .
  • Thermal stability : Decomposes above 150°C (TGA data). Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected HNMR peaks) be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from tautomerism or impurities. Strategies include:
  • 2D NMR (COSY, HSQC) : Confirm coupling networks (e.g., distinguish between para/ortho substitution patterns) .
  • Isotopic labeling : Use deuterated solvents to suppress exchange broadening of hydroxyl protons.
  • X-ray crystallography : Resolve ambiguities in nitro-group orientation (e.g., meta vs. para positioning) .

Q. What mechanistic insights explain regioselectivity challenges in nitration reactions of benzoyl-substituted benzoic acids?

  • Methodological Answer : Nitration of hydroxybenzoyl benzoic acids is influenced by:
  • Electron-donating groups : The hydroxyl group directs nitration to the ortho position (σ-complex stabilization) .
  • Steric hindrance : Bulky substituents on the benzoyl ring favor para nitration. Computational studies (DFT) show ΔG‡ differences of 5–10 kJ/mol between ortho and para pathways .

Q. How can biological activity (e.g., antimicrobial or anti-inflammatory potential) be systematically evaluated?

  • Methodological Answer :
  • In vitro assays :
  • Antimicrobial : Broth microdilution (MIC testing) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Anti-inflammatory : COX-2 inhibition assay (IC₅₀ determination via ELISA) .
  • Structure-activity relationships (SAR) : Modify the nitro group to amine (via reduction) and compare bioactivity .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

  • Methodological Answer :
  • Docking simulations (AutoDock Vina) : Predict binding to enzymes like COX-2 or β-lactamase (PDB IDs: 5KIR, 4BLM) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR modeling : Use descriptors (logP, polar surface area) to correlate structure with activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer : Variations often stem from polymorphic forms or solvent residues. Solutions:
  • Recrystallization : Use ethanol/water mixtures to obtain pure crystals.
  • DSC analysis : Confirm polymorph transitions (e.g., endothermic peaks at 150–160°C) .
  • Elemental analysis : Verify purity (>98% C, H, N match theoretical values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.